molecular formula C5H4ClNO3S B159958 6-chloropyridine-2-sulfonic Acid CAS No. 133145-15-0

6-chloropyridine-2-sulfonic Acid

Cat. No. B159958
M. Wt: 193.61 g/mol
InChI Key: FVCRHRGJNJCJQS-UHFFFAOYSA-N
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Description

6-chloropyridine-2-sulfonic Acid is a chemical compound used for industrial and scientific research . It is also known by other names such as 2-chloro-6-pyridinesulfonic acid, 2-chloropyridine-6-sulfonic acid, and 2-Pyridinesulfonicacid,6-chloro .


Synthesis Analysis

The synthesis of 6-chloropyridine-2-sulfonic Acid involves a process where chlorine gas is passed into a mixture of a hydroxypyridine-sulphonic acid and phosphorus trichloride . The mixture is then heated to temperatures of about 100 to about 120° C . Any phosphorus oxychloride formed and any excess phosphorus trichloride are removed by distillation . The residue is taken up with an organic solvent and the liquid phase is distilled in a vacuum to obtain the chlorinated pyridine-sulphonic acid chloride .


Molecular Structure Analysis

The molecular formula of 6-chloropyridine-2-sulfonic Acid is C5H4ClNO3S . It has a molecular weight of 193.61 .


Chemical Reactions Analysis

The reaction mechanism of 6-chloropyridine-2-sulfonic Acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

6-chloropyridine-2-sulfonic Acid is a solid powder . It should be stored at ambient temperature . It is recommended to avoid dust formation .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydropyridine Derivatives : A radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates in dichloroethane produces sulfonated tetrahydropyridine derivatives (An & Wu, 2017).
  • Spectrophotometric Reagents : Sulfonated pyridylazo-naphthols synthesized for spectrophotometric metal determination, showing sensitivity and selectivity for nickel (Ohshita, Wada, & Nakagawa, 1982).
  • Ionic Liquid Catalysts : Sulfonic acid functionalized pyridinium chloride used as an efficient catalyst in solvent-free synthesis of organic compounds (Moosavi-Zare et al., 2013).

Environmental and Analytical Chemistry

  • PFASs in the South Yellow Sea : Study on perfluorobutane sulfonate and other PFASs, identifying major sources and partitioning behaviors in the marine environment (Feng et al., 2020).
  • CO2 Adsorption : Sulfonate-grafted porous polymer networks showing high adsorption selectivity for CO2, useful in postcombustion capture applications (Lu et al., 2011).
  • Sulfonoglycolipids Study : Extraction and analysis of sulfonoglycolipids from lichenized basidiomycetes, enhancing understanding of plant glycolipids (Sassaki et al., 2001).

Pharmaceutical and Health-related Applications

  • Synthesis of Biologically Active Compounds : Research on 6-methyluracil-5-sulfochloride and its derivatives, exploring their potential biological activity (Abdo-Allah et al., 2018).
  • Electroorganic Synthesis : Development of methods for synthesizing 6-aminonicotinic acid, relevant in pharmaceutical contexts (Raju, Mohan, & Reddy, 2003).

Miscellaneous Applications

  • Perfluorohexanesulfonate Alternatives : Assessing the safety and impact of 6:2 chlorinated polyfluorinated ether sulfonate, an alternative to PFOS, on male mice reproductive health (Zhou et al., 2018).
  • Proton Conductivity in Organic Frameworks : A study on sulfonic-acid-based covalent organic frameworks exhibiting intrinsic proton conductivity, relevant in material science (Chandra et al., 2016).

Safety And Hazards

In case of inhalation, move the victim into fresh air . If breathing is difficult, give oxygen . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes . Consult a doctor . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .

Relevant Papers The relevant papers analyzed include "Nitropyridines: Synthesis and reactions" and "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation" . These papers provide valuable insights into the synthesis, reactions, and potential applications of 6-chloropyridine-2-sulfonic Acid.

properties

IUPAC Name

6-chloropyridine-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3S/c6-4-2-1-3-5(7-4)11(8,9)10/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRHRGJNJCJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376545
Record name 6-chloropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloropyridine-2-sulfonic Acid

CAS RN

133145-15-0
Record name 6-chloropyridine-2-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 83.0 mg (0.5 mmol) of methyl 4-hydroxyphenylacetate, 2 ml of dry 1,2-dichloroethane and 105.7 mg (0.5 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 80° C. and heated for 22 hours. After completion of the reaction, 20 ml of water was added thereto, and the mixture was extracted three times with 20 ml of methylene chloride. 2-Chloropyridine-6-sulfonic acid formed after the reaction was all transferred to the aqueous layer. The organic layer was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure. The residue was purified by thin layer chromatography (eluent: hexane/diethyl ether=2/1) to obtain 49.4 mg (conversion yield: 63%) of methyl 3-fluoro-4-hydroxyphenylacetate, and 11.2 mg of methyl 4-hydroxyphenylacetate was recovered (recovery rate: 14%).
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83 mg
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reactant
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2 mL
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105.7 mg
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20 mL
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Synthesis routes and methods III

Procedure details

Into 0.82 g (3.8 mmol) of sodium 2-chloropyridine-6-sulfonate prepared in accordance with Example 1, 10 ml of concentrated hydrochloric acid was added, and the mixture was stirred at room temperature overnight. Then, the solvent was distilled off, and after an addition of 200 ml of 2-propanol, the residue was heated. Insoluble matters were removed by filtration, and the filtrate was distilled under reduced pressure to obtain 710 mg (96.6%) of 2-chloropyridine-6-sulfonic acid as crystalline solid. Purification was conducted by recrystallization from 2-propanol.
Name
sodium 2-chloropyridine-6-sulfonate
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0.82 g
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10 mL
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Synthesis routes and methods IV

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 85.9 mg (0.52 mmol) of phenylurethane, 2 ml of dry 1,2-dichloroethane and 110.2 mg (0.52 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 80° C. and heated for 72 hours. Then, 20 ml of water was added thereto, and the mixture was extracted with methylene chloride (20 ml×3 times). 2-Chloropyridine-6-sulfonic acid formed after the reaction was all transferred to the aqueous layer. The organic layer was washed with water and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure. The residue was purified by thin layer chromatography (eluent: hexane/ethyl acetate=9/1) to obtain 58.6 mg (conversion yield: 73%) of 2-fluorophenylurethane, 4.9 mg (conversion yield: 6%) of 4-fluorophenylurethane and 2.8 mg (conversion yield: 3%) of 2,4-difluorophenyl-urethane. 14.1 mg of phenylurethane was recovered (recovery rate: 16%).
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85.9 mg
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2 mL
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110.2 mg
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloropyridine-2-sulfonic Acid
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6-chloropyridine-2-sulfonic Acid
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6-chloropyridine-2-sulfonic Acid
Reactant of Route 4
6-chloropyridine-2-sulfonic Acid
Reactant of Route 5
6-chloropyridine-2-sulfonic Acid
Reactant of Route 6
6-chloropyridine-2-sulfonic Acid

Citations

For This Compound
2
Citations
T Umemoto, K Harasawa, G Tomizawa… - Bulletin of the …, 1991 - journal.csj.jp
… 6-Chloropyridine-2-sulfonic acid was prepared by treatment of 2,6-dichloropyridine with sodium sulfite. Dry CH3CN was made by distillation over CaH2 and used immediately. Other …
Number of citations: 92 www.journal.csj.jp
T UMEMOTO, K HARASAWA… - Bulletin of the …, 1991 - Chemical Society of Japan.
Number of citations: 0

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